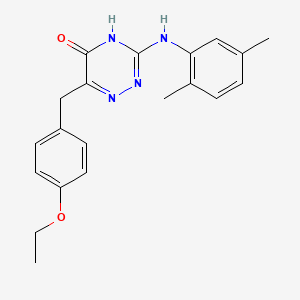

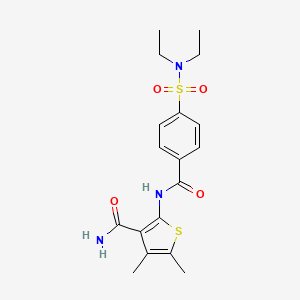

2-(4-(N,N-diethylsulfamoyl)benzamido)-4,5-dimethylthiophene-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Carbonic Anhydrase Inhibition

Research has shown that compounds structurally related to 2-(4-(N,N-diethylsulfamoyl)benzamido)-4,5-dimethylthiophene-3-carboxamide, particularly aromatic sulfonamide derivatives, have been investigated for their inhibitory effects on carbonic anhydrase isoenzymes, such as hCA I, hCA II, hCA IV, and hCA XII. These enzymes are involved in various physiological processes, including respiration and the regulation of pH in tissues. Inhibition of these enzymes can have therapeutic implications in conditions like glaucoma, epilepsy, and certain edema types. The studied compounds exhibited nanomolar inhibitory concentrations, highlighting their potential as effective carbonic anhydrase inhibitors (Supuran, Maresca, Gregáň, & Remko, 2013).

Antibacterial and Antifungal Activities

Thiophene-3-carboxamide derivatives have demonstrated significant antibacterial and antifungal activities. These compounds' molecular structures, particularly their interaction with microbial enzymes or cell walls, could be the key to their antimicrobial properties. Such activities make these compounds valuable in developing new antimicrobial agents that could be effective against resistant strains of bacteria and fungi (Vasu, Nirmala, Choudhury, Mohan, Saravanan, & Narasimhamurthy, 2003).

Polymer Synthesis and Characterization

Compounds with a thiophene-3-carboxamide moiety have been utilized in synthesizing various polyamides and poly(amide-imide)s, showcasing their versatility in polymer chemistry. These polymers have been noted for their inherent viscosities, solubility in aprotic polar solvents, and high thermal stability. Such properties are essential for creating materials with specific mechanical, chemical, and thermal characteristics, applicable in industries ranging from automotive to aerospace (Saxena, Rao, Prabhakaran, & Ninan, 2003).

Safety and Hazards

Mechanism of Action

Target of Action

The primary target of the compound “2-(4-(N,N-diethylsulfamoyl)benzamido)-4,5-dimethylthiophene-3-carboxamide” is PqsD , an enzyme involved in the biosynthesis of HHQ , a precursor to the signal molecule PQS . This enzyme plays a crucial role in the quorum sensing (QS) system of Pseudomonas aeruginosa, a bacterium known for its virulence and biofilm formation .

Mode of Action

This prevents the substrate from accessing the active site, thereby inhibiting the enzyme’s function . The compound’s carboxylic acid ortho to the amide and 3’-sulfonamide are essential for this binding .

Biochemical Pathways

By inhibiting PqsD, the compound disrupts the biosynthesis of HHQ, which in turn affects the production of PQS . PQS is a key signal molecule in the QS system of Pseudomonas aeruginosa, which controls the production of various virulence factors and biofilm formation .

Result of Action

The inhibition of PqsD by the compound leads to a decrease in the production of PQS . This can potentially reduce the virulence and biofilm formation of Pseudomonas aeruginosa, making it a potential therapeutic target for infections caused by this bacterium .

Properties

IUPAC Name |

2-[[4-(diethylsulfamoyl)benzoyl]amino]-4,5-dimethylthiophene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N3O4S2/c1-5-21(6-2)27(24,25)14-9-7-13(8-10-14)17(23)20-18-15(16(19)22)11(3)12(4)26-18/h7-10H,5-6H2,1-4H3,(H2,19,22)(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKZNAUXRVJMRQL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C(C(=C(S2)C)C)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N3O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(benzo[d]isoxazol-3-yl)-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)acetamide](/img/structure/B2886802.png)

![N-(furan-2-ylmethyl)-2-[3-(4-methylphenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide](/img/structure/B2886809.png)

![2-(benzo[d][1,3]dioxol-5-yl)-N-(3-methylisoxazol-5-yl)acetamide](/img/structure/B2886810.png)

![N-benzyl-3-[5-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]propanamide](/img/structure/B2886814.png)

![(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(3-methoxy-2-methyl-2H-indazol-6-yl)methanone](/img/structure/B2886820.png)